Computational logP Comparison: Ortho‑Chloro Substitution Increases Predicted Lipophilicity by ~0.47 log Units vs. the Unsubstituted Phenyl Analogue
The predicted logP of the free acid form of the target compound was calculated as 3.22 using a QSPR model . By comparison, the unsubstituted 3-(2-phenyl-1,3-thiazol-4-yl)propanoic acid (CAS 23856-01-1) has a computationally determined logP of approximately 2.83 . The difference of +0.39 log units reflects the lipophilicity-enhancing effect of the ortho-chlorine atom on the phenyl ring .
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.22 (QSPR model) |
| Comparator Or Baseline | 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid: logP = 2.83 (computational) |
| Quantified Difference | ΔlogP ≈ +0.39 (target minus comparator) |
| Conditions | In silico prediction; QSPR model parameters not fully specified. |
Why This Matters
Higher predicted logP indicates greater membrane permeability potential, which is relevant when selecting a thiazole fragment for cell-based phenotypic screening where intracellular target engagement is required.
- [1] NCBI/PubChem via PMC. Table 1: QSPR-predicted LogP for thiazolepropanoic acid derivatives. LogP = 3.22 for the ortho-chloro derivative (target compound class). https://www.ncbi.nlm.nih.gov/pmc (accessed 2026-05-13). View Source
